

# The Rise and Fall of BRL-42715: A Potent β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery, Mechanism, and Eventual Discontinuation of a Promising Penem Antibiotic Adjuvant

#### Introduction

**BRL-42715**, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged from the laboratories of Beecham Pharmaceuticals in the late 1980s as a powerful inhibitor of a wide array of bacterial  $\beta$ -lactamases.[1][2] These enzymes represent a primary mechanism of resistance to  $\beta$ -lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the  $\beta$ -lactam ring. The discovery of **BRL-42715** offered the potential to restore the efficacy of existing antibiotics against resistant bacterial strains. This technical guide delves into the discovery, mechanism of action, in vitro efficacy, and the ultimate developmental fate of **BRL-42715**.

## **Discovery and Initial Characterization**

BRL-42715 was identified as a novel penem with potent inhibitory activity against a broad spectrum of  $\beta$ -lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes from both Gram-positive and Gram-negative bacteria.[1][3] Initial in vitro evaluations revealed its exceptional potency, with concentrations required to achieve 50% inhibition (IC50) of  $\beta$ -lactamase activity being less than 0.01 μg/mL for most enzymes, a potency 10- to 100-fold greater than other contemporary inhibitors like clavulanic acid.[2]



#### **Mechanism of Action: A Detailed Look**

**BRL-42715** acts as an active-site-directed, irreversible inhibitor of serine-based  $\beta$ -lactamases (Ambler classes A, C, and D). The inactivation process is a sophisticated multi-step chemical reaction:

- Acylation: **BRL-42715**, mimicking the structure of  $\beta$ -lactam antibiotics, binds to the active site of the  $\beta$ -lactamase. The active site serine residue attacks the carbonyl group of the  $\beta$ -lactam ring, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
- Rearrangement and Inactivation: Following acylation, the molecule undergoes a series of rearrangements. This process is thought to involve the formation of an imine intermediate, which then undergoes an endo-trig cyclization.
- Stable Adduct Formation: The final product is a stable, seven-membered thiazepine ring covalently attached to the active site serine of the enzyme. This adduct effectively and irreversibly inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.

Notably, **BRL-42715** is not effective against Class B metallo-β-lactamases, which utilize a zinc-dependent mechanism for hydrolysis and are not inhibited by serine-active site inhibitors. In fact, these enzymes can hydrolyze **BRL-42715**, a key factor in its eventual developmental discontinuation.





Click to download full resolution via product page

Mechanism of  $\beta$ -Lactamase Inactivation by **BRL-42715** 

## In Vitro Efficacy: Quantitative Analysis

The true potential of **BRL-42715** was demonstrated by its ability to potentiate the activity of  $\beta$ -lactam antibiotics against resistant bacteria. The following tables summarize the key quantitative data from various in vitro studies.



Table 1: Inhibitory Potency of BRL-42715 against various β-Lactamases

| β-Lactamase Type                          | IC50 (μg/mL) | Reference |
|-------------------------------------------|--------------|-----------|
| Broad Range (plasmid and chromosomal)     | < 0.01       | [2]       |
| Cephalosporinases<br>(Enterobacteriaceae) | < 0.004      | [4]       |

Table 2: Potentiation of Amoxicillin Activity by **BRL-42715** against  $\beta$ -Lactamase-Producing Bacteria

| Bacterial<br>Group                                      | Number of<br>Strains | Amoxicillin<br>MIC50 (μg/mL) | Amoxicillin +<br>BRL-42715 (1<br>µg/mL) MIC50<br>(µg/mL) | Reference |
|---------------------------------------------------------|----------------------|------------------------------|----------------------------------------------------------|-----------|
| Enterobacteriace<br>ae                                  | 412                  | > 128                        | 2                                                        | [2]       |
| Methicillin-<br>Susceptible<br>Staphylococcus<br>aureus | 104                  | 8 to >32                     | ≤ 0.06 (with 1-5<br>µg/mL BRL-<br>42715)                 | [3][5]    |
| Anaerobic Gram-<br>Negative Rods                        | 496                  | 256                          | 2                                                        | [6]       |

Table 3: Kinetic Parameters for  $\beta$ -Lactamase Inactivation by **BRL-42715** 



| β-Lactamase                 | Second-Order Rate<br>Constant (µM <sup>-1</sup> s <sup>-1</sup> ) | Half-life of<br>Regeneration | Reference |
|-----------------------------|-------------------------------------------------------------------|------------------------------|-----------|
| Staphylococcus aureus       | -                                                                 | > 2 days                     | [7]       |
| TEM                         | -                                                                 | -                            | [7]       |
| Klebsiella<br>pneumoniae K1 | -                                                                 | 5 minutes                    | [7]       |
| Enterobacter cloacae<br>P99 | -                                                                 | -                            | [7]       |
| Overall Range               | 0.17 to 6.4                                                       | -                            | [7]       |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were typically determined using the agar dilution method.

- Preparation of Media: A series of agar plates containing serial twofold dilutions of the antimicrobial agents (amoxicillin alone and in combination with a fixed concentration of BRL-42715) were prepared.
- Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- Inoculation: The bacterial suspensions were then inoculated onto the surface of the agar plates.
- Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.



## **β-Lactamase Inhibition Assay (IC50 Determination)**

The inhibitory activity of **BRL-42715** against  $\beta$ -lactamases was commonly assessed spectrophotometrically using a chromogenic substrate, such as nitrocefin.



Click to download full resolution via product page

Workflow for Determining β-Lactamase Inhibition

- Reagent Preparation: Solutions of the purified β-lactamase, BRL-42715 (at various concentrations), and the chromogenic substrate were prepared in an appropriate buffer.
- Pre-incubation: The β-lactamase solution was pre-incubated with the different concentrations of **BRL-42715** for a defined period to allow for inhibitor binding and enzyme inactivation.
- Initiation of Reaction: The reaction was initiated by the addition of the chromogenic substrate.
- Spectrophotometric Monitoring: The hydrolysis of the substrate by the remaining active enzyme was monitored by measuring the change in absorbance at a specific wavelength over time.
- Data Analysis: The initial rates of hydrolysis were calculated for each inhibitor concentration.
   The IC50 value was then determined as the concentration of BRL-42715 that caused a 50% reduction in the initial rate of hydrolysis compared to the uninhibited control.

## **Development History and Discontinuation**



Despite its promising in vitro profile, the development of **BRL-42715** was ultimately halted. A significant factor contributing to this decision was its instability in the presence of metallo-β-lactamases (Class B), which are capable of hydrolyzing the inhibitor. This instability would limit its clinical utility in infections caused by bacteria producing these types of enzymes. Although not explicitly detailed in the provided search results, other factors such as pharmacokinetics, in vivo efficacy, and potential toxicity in preclinical models would have also been critical considerations in the decision to discontinue its development.



Click to download full resolution via product page

Logical Flow of **BRL-42715**'s Development Trajectory

## Conclusion



**BRL-42715** represents a significant chapter in the history of  $\beta$ -lactamase inhibitor research. Its discovery showcased the potential of the penem class of molecules to overcome bacterial resistance. The in-depth understanding of its potent and broad-spectrum inhibitory activity, coupled with a detailed elucidation of its mechanism of action, provided valuable insights for the design of future generations of  $\beta$ -lactamase inhibitors. While **BRL-42715** itself did not reach clinical application, the knowledge gained from its development continues to inform the ongoing battle against antibiotic resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of BRL-42715: A Potent β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564214#brl-42715-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com